molecular formula C26H27N5O2S2 B12162954 9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12162954
M. Wt: 505.7 g/mol
InChI Key: IZVONCKANYUWQM-FXBPSFAMSA-N
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Description

The compound 9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in medicinal chemistry. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidinone moiety, and a piperazine ring, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting with the preparation of the pyrido[1,2-a]pyrimidin-4-one core. This is typically achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The thiazolidinone moiety is then introduced via a condensation reaction with a suitable thioamide. Finally, the piperazine ring is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, particularly in the treatment of diseases such as cancer or infectious diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one: can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the pyrido[1,2-a]pyrimidin-4-one core, thiazolidinone moiety, and piperazine ring in This compound sets it apart from these other compounds, potentially offering distinct pharmacological properties and applications.

Biological Activity

The compound 9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activity. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Synthesis of the Compound

The synthesis of this compound generally involves multi-step reactions that integrate various chemical moieties. The presence of a pyrido[1,2-a]pyrimidin-4-one core suggests that it may be synthesized through the condensation of appropriate precursors, including piperazine and thiazolidin derivatives.

Key Synthetic Steps:

  • Formation of the Pyrido-Pyrimidine Core : This typically involves cyclization reactions that may utilize acidic or basic conditions to promote ring formation.
  • Thiazolidinylidene Incorporation : The thiazolidine ring is often introduced through nucleophilic substitution or addition reactions involving thioketones.
  • Final Modifications : Methylation and other modifications can be performed to achieve the final structure.

Antimicrobial Properties

Research indicates that compounds containing thiazolidine and piperazine moieties exhibit significant antimicrobial properties. For instance, derivatives have shown moderate to good activity against various bacterial strains, suggesting that the compound may also possess similar properties.

Activity Type Tested Strains Activity Level
AntibacterialE. coliModerate
S. aureusGood
P. aeruginosaModerate

Pharmacological Potential

The compound's structure suggests potential interactions with various biological targets, including enzymes and receptors involved in disease processes. For example, compounds with similar structures have been investigated for their roles as:

  • Antimicrobial Agents : Effective against a range of pathogens.
  • Anticancer Agents : Some derivatives have shown cytotoxic effects on cancer cell lines.
  • CNS Activity : Given the piperazine moiety, potential effects on neurotransmitter systems may exist.

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of related compounds, derivatives were synthesized and screened against common bacterial pathogens. The results indicated that modifications to the thiazolidine ring significantly influenced antimicrobial potency.

Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of similar pyrido-pyrimidine derivatives on human cancer cell lines. The study found that certain substitutions increased the compounds' ability to induce apoptosis in cancer cells.

Study 3: CNS Effects

A recent study explored the effects of piperazine-containing compounds on serotonin receptors. Results suggested potential anxiolytic properties, warranting further investigation into their therapeutic applications in neuropharmacology.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound that influence its biological activity?

The compound's activity is derived from its hybrid structure:

  • Pyrido[1,2-a]pyrimidin-4-one core : Provides a planar aromatic system for target binding .
  • Thiazolidin-4-one ring : The Z-configuration of the exocyclic double bond and sulfur atoms enhances electrophilicity, facilitating interactions with biological targets .
  • 4-Methylpiperazinyl and 2-phenylethyl substituents : Influence solubility, pharmacokinetics, and receptor selectivity . Methodological Insight: Use X-ray crystallography or DFT calculations to validate stereochemistry and electronic properties .

Q. What synthetic methodologies are commonly employed for preparing this compound?

Synthesis involves multi-step organic reactions:

  • Step 1 : Condensation of pyrido[1,2-a]pyrimidin-4-one precursors with thiazolidinone derivatives under reflux (e.g., acetic acid, 80°C) .
  • Step 2 : Introduction of the 4-methylpiperazinyl group via nucleophilic substitution, optimized using DIPEA as a base .
  • Step 3 : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) . Critical Note: Monitor reaction progress using TLC and HPLC to ensure intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Confirm regiochemistry and Z/E configuration of the exocyclic double bond .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula and detect trace impurities .
  • IR spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Strategies include:

  • Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling steps to reduce side reactions .
  • Flow chemistry : Utilize microreactors for exothermic steps (e.g., thiazolidinone formation) to enhance scalability and reproducibility .
  • DoE (Design of Experiments) : Apply factorial design to optimize temperature, solvent ratio, and reaction time .

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Analog synthesis : Replace the 2-phenylethyl group with alkyl/heteroaryl substituents to assess hydrophobicity effects .
  • Biological assays : Compare IC₅₀ values against kinase targets (e.g., CDK2, EGFR) to map critical substituents .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and guide synthetic modifications .

Q. How should discrepancies in reported biological activity data be resolved?

  • Assay standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control compounds across labs .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out false negatives/positives .
  • Data normalization : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in dose-response curves .

Q. What in vitro/in vivo models are appropriate for mechanistic studies?

  • In vitro :

  • Kinase inhibition assays : Use fluorescence polarization for real-time monitoring .
  • Cellular uptake studies : Employ LC-MS/MS to quantify intracellular concentrations .
    • In vivo :
  • Xenograft models : Test efficacy in nude mice with human tumor implants .
  • Pharmacokinetic profiling : Measure bioavailability and half-life via LC-MS .

Q. How can computational methods complement experimental studies of this compound?

  • Molecular dynamics (MD) simulations : Predict conformational stability in biological membranes (e.g., CHARMM force fields) .
  • QSAR modeling : Develop regression models to correlate substituent electronic parameters (Hammett σ) with activity .
  • ADMET prediction : Use SwissADME to optimize logP and polar surface area for blood-brain barrier penetration .

Q. Data Contradiction Analysis Example

Issue : Conflicting reports on anticancer activity (e.g., IC₅₀ = 2 µM vs. 10 µM in similar cell lines).
Resolution Workflow :

Verify compound purity (>95% by HPLC) and storage conditions (avoid DMSO freeze-thaw cycles) .

Replicate assays with standardized protocols (e.g., MTT vs. CellTiter-Glo viability kits) .

Cross-validate using orthogonal methods (e.g., apoptosis markers like Annexin V) .

Q. Key Structural Analogs and Their Properties

Compound ModificationBiological ImpactReference
Replacement of 2-phenylethyl with benzodioxoleEnhanced CNS penetration
Substitution of 4-methylpiperazinyl with morpholineReduced hERG inhibition
Thiazolidinone → oxazolidinoneLoss of kinase inhibitory activity

Properties

Molecular Formula

C26H27N5O2S2

Molecular Weight

505.7 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N5O2S2/c1-18-7-6-11-30-22(18)27-23(29-15-13-28(2)14-16-29)20(24(30)32)17-21-25(33)31(26(34)35-21)12-10-19-8-4-3-5-9-19/h3-9,11,17H,10,12-16H2,1-2H3/b21-17-

InChI Key

IZVONCKANYUWQM-FXBPSFAMSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)N5CCN(CC5)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)N5CCN(CC5)C

Origin of Product

United States

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